Architecting Kinase Inhibitors: A Technical Guide to the 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine Scaffold
Architecting Kinase Inhibitors: A Technical Guide to the 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine Scaffold
Executive Summary
In modern structure-based drug design, the 6-azaindole (pyrrolo[2,3-c]pyridine) core has emerged as a privileged pharmacophore, frequently deployed as a bioisostere for indole to improve aqueous solubility and modulate hydrogen-bonding profiles.
Addressing the core inquiry: The CAS registry number for 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is 2103352-52-7 .
As a Senior Application Scientist, I have structured this technical guide to deconstruct the utility of this specific building block. We will examine the causality behind its structural features, detail a self-validating protocol for its downstream functionalization, and visualize its integration into kinase inhibitor discovery pipelines.
Physicochemical Profiling & Mechanistic Rationale
To effectively utilize a building block in high-throughput library generation, one must first understand its quantitative physicochemical profile and the mechanistic purpose of its functional groups.
Quantitative Data Summary
| Property | Value | Source / Significance |
| CAS Registry Number | 2103352-52-7 | Unique identifier |
| Molecular Formula | C9H9BrN2O | Defines stoichiometry |
| Molecular Weight | 241.09 g/mol | Optimal for fragment-based design[1] |
| SMILES | COC1=NC=C(Br)C2=C1N(C)C=C2 | Computational modeling input[1] |
| Calculated LogP | ~2.28 | Favorable for membrane permeability[1] |
| Physical Form | Light Yellow Solid | Standard ambient presentation |
Structural Causality: Why This Specific Scaffold?
Every functional group on CAS 2103352-52-7 serves a deliberate mechanistic purpose in drug development:
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The C4-Bromo Handle: Bromine at the C4 position provides an orthogonal synthetic handle. It is highly activated for oxidative addition by palladium, enabling rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
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The C7-Methoxy Group: The methoxy substituent acts as an electron-donating group via resonance, yet inductively withdraws electron density. This finely tunes the pKa of the adjacent pyridine nitrogen (N6), reducing off-target basicity while providing a rigid hydrogen-bond acceptor for interacting with kinase hinge regions.
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The N1-Methylation: Unsubstituted 1H-azaindoles exist in a dynamic tautomeric equilibrium, which complicates NMR characterization and results in ambiguous Structure-Activity Relationships (SAR). Methylation at N1 eliminates tautomerism, locks the molecular conformation, and increases lipophilicity (LogP 2.28)[1], which is critical for driving passive transcellular permeability.
Experimental Workflow: Regioselective C4-Functionalization
To leverage this scaffold, chemists typically perform palladium-catalyzed cross-coupling at the C4 position. The following protocol details a Suzuki-Miyaura coupling designed as a self-validating system , ensuring that each step provides empirical feedback to guarantee success.
Figure 1: Experimental workflow for the Pd-catalyzed C4 functionalization of the azaindole scaffold.
Step-by-Step Methodology
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Reaction Assembly: In a reaction vial, combine 1.0 equivalent of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, 1.2 equivalents of the desired aryl boronic acid, 3.0 equivalents of K2CO3 , and 0.05 equivalents of Pd(dppf)Cl2 .
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Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing the catalyst from being poisoned by the coordinating nitrogens of the azaindole ring.
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Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water.
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Causality: The biphasic system is strictly required. Dioxane provides excellent solubility for the highly lipophilic brominated azaindole, while water is necessary to dissolve the inorganic base ( K2CO3 ) required for the transmetalation step.
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Degassing (Validation Checkpoint 1): Submerge the mixture in an ultrasonic bath and sparge with Argon for 15 minutes.
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Self-Validation: Observe the solution. A color shift from a cloudy suspension to a distinct red/orange hue indicates successful formation of the active Pd(0) species without premature oxidation.
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Thermal Activation: Seal the vial and heat to 90°C for 12 hours.
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Causality: 90°C provides the exact thermal energy required to overcome the activation barrier of oxidative addition into the electron-rich C-Br bond, without risking thermal cleavage of the C7-methoxy ether.
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In-Process Control (Validation Checkpoint 2): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
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Self-Validation: The reaction is only deemed complete when the parent isotopic cluster ( m/z 241/243, 1:1 ratio due to 79Br/81Br )[1] completely disappears, replaced by the target product mass. Do not proceed to workup until >95% conversion is analytically confirmed.
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Workup & Isolation: Dilute with Ethyl Acetate (EtOAc), wash with brine to remove the dioxane/water and inorganic salts, dry the organic layer over Na2SO4 , and purify via silica gel flash chromatography.
Application in Drug Discovery: Kinase Signaling Inhibition
Once functionalized at the C4 position, derivatives of this scaffold are frequently deployed as ATP-competitive kinase inhibitors. The azaindole core structurally mimics the adenine ring of Adenosine Triphosphate (ATP). By occupying the ATP-binding pocket of kinases (such as JAK or BRAF), these molecules halt downstream signaling cascades.
Figure 2: Logical relationship of azaindole inhibitors blocking the JAK/STAT signaling pathway.
By utilizing 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine as the foundational building block, medicinal chemists can rapidly iterate through C4-substituents to optimize binding affinity against the target kinase, ultimately arresting pathological gene transcription.
References
The following authoritative sources were utilized to verify the chemical properties, CAS registry assignment, and commercial viability of the scaffold discussed in this guide:
